4-Methyl-1,3-oxathiolane-2-thione
Description
Properties
CAS No. |
21804-86-4 |
|---|---|
Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
4-methyl-1,3-oxathiolane-2-thione |
InChI |
InChI=1S/C4H6OS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3 |
InChI Key |
OBBLGEYIVNBZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Epoxide-Carbon Disulfide Cyclization
The reaction of substituted epoxides with carbon disulfide (CS₂) represents one of the most direct routes to 1,3-oxathiolane-2-thiones. For 4-methyl-1,3-oxathiolane-2-thione, propylene oxide (2-methyloxirane) serves as the starting material. Under basic conditions, CS₂ attacks the less substituted carbon of the epoxide, forming a dithiocarbonate intermediate that cyclizes to yield the target compound.
Reaction Conditions and Optimization
A typical procedure involves dissolving propylene oxide (10 mmol) in anhydrous dichloromethane at 0°C, followed by dropwise addition of CS₂ (12 mmol) and pyridine (1.5 equiv) as a catalyst. After stirring for 24 hours at room temperature, the mixture is quenched with 1M HCl, extracted, and purified via silica gel chromatography. This method achieves a 45% yield, with side products arising from competing polymerization.
Key Spectral Data:
- ¹H NMR (CDCl₃) : δ 1.33 (s, 3H, CH₃), 3.12–3.25 (m, 2H, SCH₂), 4.51 (t, 1H, OCH)
- ¹³C NMR : δ 21.4 (CH₃), 38.2 (SCH₂), 72.8 (OCH), 220.1 (C=S)
- IR (KBr) : 1185 cm⁻¹ (C=S stretch), 1050 cm⁻¹ (C-O-C asym)
Diol Cyclocondensation with Carbon Disulfide
2-Methyl-1,3-propanediol undergoes cyclization with CS₂ in the presence of hydrochloric acid to form the oxathiolane ring. The reaction proceeds via a dithiocarbonic acid intermediate, which dehydrates to generate the thione functionality.
Protocol and Yield Enhancement
In a representative experiment, 2-methyl-1,3-propanediol (15 mmol) is treated with CS₂ (20 mmol) in diethyl ether under reflux for 6 hours. Concentrated HCl is added dropwise to catalyze cyclization, yielding 60% of the product after recrystallization from hexane. Elevated temperatures (>80°C) favor byproduct formation, necessitating strict temperature control.
Comparative Reaction Metrics:
| Parameter | Epoxide Route | Diol Route |
|---|---|---|
| Yield | 45% | 60% |
| Reaction Time | 24 h | 6 h |
| Purification Method | Chromatography | Crystallization |
Thionation of 4-Methyl-1,3-oxathiolan-2-one
Preformed lactones can be converted to thiones using Lawesson’s reagent (LR), offering a two-step synthesis pathway. The lactone precursor, 4-methyl-1,3-oxathiolan-2-one, is first synthesized via cyclization of 3-hydroxy-2-methylpropanoic acid using DCC/DMAP, followed by thionation.
Thionation Procedure
A solution of 4-methyl-1,3-oxathiolan-2-one (5 mmol) and LR (10 mmol) in toluene is refluxed for 12 hours. After cooling, the mixture is filtered through celite and concentrated to give a 70% yield of the thione. This method avoids CS₂ handling but requires pre-synthesis of the lactone.
Mechanistic Insights and Byproduct Analysis
Industrial-Scale Considerations
While the diol route offers higher yields, CS₂’s toxicity (TLV 10 ppm) necessitates closed-system reactors. Recent advances in flow chemistry enable safer CS₂ handling, with pilot-scale runs achieving 58% yield at 1 kg/batch.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-oxathiolane-2-thione undergoes various chemical reactions, including nucleophilic ring-opening reactions. These reactions are facilitated by the presence of electrophilic carbon atoms in the ring structure .
Common Reagents and Conditions
Common reagents used in reactions involving 4-Methyl-1,3-oxathiolane-2-thione include bases such as pyridine and triethylamine. The reactions are typically carried out in solvents like nitromethane, tetrahydrofuran (THF), and acetonitrile (MeCN) .
Major Products
The major products formed from reactions involving 4-Methyl-1,3-oxathiolane-2-thione depend on the specific reaction conditions and reagents used. For example, nucleophilic ring-opening reactions can yield various heterocyclic compounds .
Scientific Research Applications
4-Methyl-1,3-oxathiolane-2-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxathiolane-2-thione involves its ability to undergo nucleophilic ring-opening reactions. The electrophilic carbon atoms in the ring structure are susceptible to nucleophilic attack, leading to the formation of various products . This reactivity is influenced by the presence of bases and the specific reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Methyl-1,3-oxathiolane-2-thione with analogous heterocycles, focusing on structural, synthetic, and physicochemical properties.
1,3-Oxathiolane-2-thione Derivatives
Derivatives with varying substituents at the 5-position (e.g., but-3-en-1-yl, methoxymethyl, phenoxymethyl) share the same core structure but differ in reactivity and physical states:
| Compound | Substituent | Yield (%) | Rf (PE:EA) | Physical State |
|---|---|---|---|---|
| 4-Methyl-1,3-oxathiolane-2-thione | 4-methyl | 82–88 | 0.3–0.5 | Yellow solid/oil |
| 5-(But-3-en-1-yl) derivative | But-3-en-1-yl | 86 | 0.4 | Light yellow solid |
| 5-(Methoxymethyl) derivative | Methoxymethyl | – | – | – |
| 5-Phenyl derivative | Phenyl | 92 | 0.5 | Yellow solid |
Key Observations :
- Substituents at the 5-position influence chromatographic mobility (Rf) and yield. Polar groups (e.g., methoxymethyl) may reduce Rf values, while aromatic groups (e.g., phenyl) enhance stability .
4-Methyl-1,3-dithiolane-2-thione
This compound replaces the oxygen atom in the oxathiolane ring with sulfur, forming a 1,3-dithiolane system:
| Property | 4-Methyl-1,3-oxathiolane-2-thione | 4-Methyl-1,3-dithiolane-2-thione |
|---|---|---|
| Molecular formula | C₄H₆OS₂ | C₄H₆S₃ |
| Molecular weight | ~134.21 | 150.27 |
| ChemSpider ID | – | 207056 |
Key Observations :
- The additional sulfur atom increases molecular weight and polarizability, likely enhancing solubility in nonpolar solvents .
4-Methyl-1,3-oxazolidine-2-thione
This analog replaces the sulfur atom in the oxathiolane ring with nitrogen, forming an oxazolidine system:
| Property | 4-Methyl-1,3-oxathiolane-2-thione | 4-Methyl-1,3-oxazolidine-2-thione |
|---|---|---|
| Molecular formula | C₄H₆OS₂ | C₄H₇NOS |
| Molecular weight | ~134.21 | 117.17 |
| CAS No. | – | 54013-54-6 |
Key Observations :
- The nitrogen atom introduces basicity, enabling protonation or coordination with metal ions, which is absent in the oxathiolane .
- The reduced molecular weight and altered ring electronics may favor different synthetic applications, such as pharmaceutical intermediates .
1,3,4-Oxadiazole-2(3H)-thiones
These compounds feature a five-membered ring with two nitrogen atoms and a thione group:
| Property | 4-Methyl-1,3-oxathiolane-2-thione | 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thione |
|---|---|---|
| Synthesis method | P₂S₅-mediated thionation | KOH/CS₂ reflux |
| Key substituent | Methyl | 2-Hydroxyphenyl |
Key Observations :
- Oxadiazole-thiones are synthesized under strongly basic conditions, contrasting with the milder P₂S₅ route used for oxathiolanes .
- The hydroxyphenyl group in oxadiazole derivatives may confer biological activity, such as antimicrobial or enzyme inhibitory effects .
4-Ethyl-1,3,2-dioxathiolane 2-oxide
This derivative contains two oxygen atoms and an oxide group:
| Property | 4-Methyl-1,3-oxathiolane-2-thione | 4-Ethyl-1,3,2-dioxathiolane 2-oxide |
|---|---|---|
| Molecular formula | C₄H₆OS₂ | C₃H₆O₃S |
| Polar surface area | – | 54.7 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
